Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Catalog No.
S1900316
CAS No.
24404-53-3
M.F
C20H24O9S
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galact...

CAS Number

24404-53-3

Product Name

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate

Molecular Formula

C20H24O9S

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1

InChI Key

JCKOUAWEMPKIAT-CXQPBAHBSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Substrate for Glycosyltransferases

PTBG can act as a substrate for enzymes called glycosyltransferases. These enzymes are responsible for catalyzing the transfer of a sugar molecule (glycosyl group) from a donor molecule to an acceptor molecule. By using PTBG as a donor substrate, researchers can study the activity and specificity of different glycosyltransferases involved in various biological processes ().

This application allows scientists to gain insights into glycosylation, a fundamental cellular process involving the attachment of sugar groups to proteins, lipids, and other molecules. Glycosylation plays a crucial role in numerous biological functions, including cell-cell recognition, protein folding, and immune regulation ().

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a chemical compound classified as a thio-glycoside. It features a galactopyranoside structure with four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6. The presence of a phenyl group and a thioether linkage contributes to its unique properties. This compound has the molecular formula C20_{20}H24_{24}O9_9S and a molecular weight of 440.46 g/mol. It is primarily utilized as a biochemical reagent in various biological and organic chemistry applications, including the synthesis of nucleosides and other complex carbohydrates .

  • Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions, regenerating the hydroxyl groups on the galactopyranoside.
  • Reduction: The thioether can be reduced to yield different derivatives, which may have altered biological activities.
  • Glycosylation Reactions: This compound can serve as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds with various acceptors.

These reactions make it a versatile intermediate in synthetic organic chemistry .

The biological activity of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is primarily linked to its role as a substrate for glycosyltransferases. It has been studied for its potential antiviral properties and as an inhibitor of certain enzymes involved in carbohydrate metabolism. Additionally, it may exhibit antimicrobial activity due to its thioether structure, which can interact with biological membranes .

The synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside typically involves the following steps:

  • Preparation of Galactose Derivative: Starting from D-galactose, the hydroxyl groups are selectively protected using acetyl chloride or acetic anhydride to form tetra-O-acetyl-D-galactose.
  • Thioether Formation: The protected galactose is then reacted with phenyl thiol in the presence of a suitable catalyst (e.g., Lewis acid) to introduce the thioether linkage.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain the desired compound in high purity.

Alternative methods may utilize different protecting groups or solvents depending on the specific requirements of the synthesis .

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside finds applications in various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of nucleosides and oligosaccharides.
  • Biochemical Research: Serves as a substrate for studying glycosyltransferase enzymes and carbohydrate metabolism.
  • Pharmaceutical Development: Potentially useful in developing antiviral agents or antimicrobial compounds due to its biological activities .

Studies on Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside have focused on its interactions with enzymes and other biomolecules:

  • Enzyme Substrates: It acts as a substrate for various glycosyltransferases and can inhibit their activity under certain conditions.
  • Membrane Interactions: The compound’s thioether group may influence its interaction with lipid membranes, affecting permeability and biological activity .

Several compounds share structural similarities with Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2,3,4-Tri-O-acetyl-alpha-D-galactopyranosideMethyl group instead of phenyl; fewer acetyl groupsLess hydrophobic than Phenyl derivative
Benzyl 2,3,4-Tri-O-acetyl-alpha-D-galactopyranosideBenzyl group; fewer acetyl groupsSimilar hydrophobicity but different reactivity
Phenol 2-O-acetyl-beta-D-galactopyranosideOnly one acetyl group; no thioetherSimpler structure; different biological profile

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is unique due to its combination of multiple acetyl groups and the thioether functionality that enhances its reactivity and potential biological activities compared to these similar compounds .

Classical Lewis Acid-Mediated Approaches

Traditional synthesis of thioglycosides, including phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside, has historically relied upon Lewis acid-mediated thioglycosidation of per-acetylated sugars [1]. The most commonly employed pathway involves the use of stoichiometric amounts (2-5 equivalents) of Lewis acids such as trimethylsilyl trifluoromethanesulfonate, boron trifluoride etherate, zirconium tetrachloride, or tin tetrachloride [1]. These methods typically require multiple equivalents of the activating agent and often necessitate harsh reaction conditions.

Initial investigations using boron trifluoride etherate as a promoter demonstrated the feasibility of this approach, achieving 85% yield when employing 1.5 equivalents of boron trifluoride etherate with 1.5 equivalents of p-thiocresol at room temperature over 12 hours [2]. However, the requirement for stoichiometric quantities of Lewis acids and the associated environmental concerns have prompted the development of more sustainable methodologies.

Direct Thioglycosidation from Per-Acetylated Precursors

The synthesis of phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside traditionally begins with per-acetylated galactose derivatives as starting materials [1]. The anomeric substitution mechanism involves nucleophilic displacement of the anomeric acetate group by thiol nucleophiles in the presence of appropriate activating systems.

The classical approach requires careful control of reaction parameters including temperature, reaction time, and stoichiometry to achieve optimal yields while maintaining stereochemical integrity at the anomeric center. The beta-configuration is typically favored through neighboring group participation effects from the acetyl protecting groups, particularly the C-2 acetyl substituent [3].

Multi-Step Protection and Deprotection Strategies

Traditional synthetic approaches often involve multi-step protection and deprotection sequences to access the desired thioglycoside structure [4]. The orthoester method, while providing good stereochemical control, suffers from low synthesis efficiency due to the requirement for multiple protection and deprotection steps [4]. These methodologies typically involve:

  • Initial protection of hydroxyl groups with appropriate protecting groups
  • Selective anomeric activation
  • Thioglycosidation reaction
  • Deprotection to reveal the desired acetylated thioglycoside

The inefficiency of these multi-step approaches has driven research toward more direct and streamlined synthetic methodologies.

Novel Catalytic Approaches in Glycosylation Reactions

Gold-Catalyzed Activation Systems

Recent advances in catalytic thioglycoside synthesis have demonstrated the efficacy of gold-based catalysts for anomeric activation [5] [6] [7]. Gold(I) and Gold(III) catalysts have shown remarkable activity in promoting thioglycosidation reactions under mild conditions. The use of a catalytic amount of gold trichloride provides an efficient methodology for glycosylation via the activation of thioglycoside donors without requiring co-promoters [6].

The reaction mechanism involves coordination of the gold catalyst to the sulfur atom of the thioglycoside, facilitating oxocarbenium ion formation and subsequent nucleophilic attack. This approach offers several advantages including high yields, ambient reaction temperatures, and compatibility with various protecting group patterns [6].

Gold(I)-catalyzed glycosylation with glycosyl ortho-alkynylbenzoates as donors has been developed as an orthogonal method to conventional glycosylation protocols [7]. The catalytic cycle involves activation of the alkyne functionality by the gold catalyst, leading to intramolecular cyclization and anomeric activation.

Copper-Based Catalytic Systems

Copper(II) bromide has emerged as an effective catalyst for thioglycoside activation [8]. The protocol features activation capabilities for both reactive and less reactive glycosyl donors, with triflic acid serving as an additive to enhance the efficiency of less reactive systems [8]. This methodology provides good stereoselectivity and yields while utilizing readily available and cost-effective copper salts.

The copper-catalyzed approach offers advantages in terms of environmental sustainability and reduced catalyst loading compared to traditional stoichiometric Lewis acid methods. The reaction conditions are compatible with various protecting group strategies and can accommodate both armed and disarmed thioglycoside donors [8].

Iron-Catalyzed Stereoselective Glycosylation

Iron-catalyzed cooperative atom transfer catalysis has been developed for exclusively 1,2-cis-alpha-selective glycosylation [9]. This methodology assembles a wide variety of 1,2-cis-aminoglycosidic linkages in complex glycans and glycoconjugates through a unique glycosylation mechanism [9]. The iron catalyst simultaneously activates both the glycosyl acceptor and an oxidant, facilitating cooperative atom transfer to the glycosyl donor in a stereoselective manner.

The catalytic approach is effective for a broad range of glycosyl donors and acceptors, can be operated in a reiterative fashion, and is scalable to multigram quantities [9]. This represents a significant advancement in achieving stereocontrol in glycosylation reactions through catalytic means.

Nitrene-Mediated Glycosylation

Nitrene-mediated glycosylation strategies using regular aryl sulfide glycosyl donors and easily accessible 3-methyl dioxazolone as an activator have been reported [10]. The methodology employs iron or ruthenium catalysts to facilitate S-imidation of the thioglycoside donor, leading to formation of reactive intermediates that undergo glycosylation [10].

The proposed mechanism involves a two-stage process: initial S-imidation of the S-tolyl donor with dioxazolone under metal catalysis, followed by rearrangement to form oxocarbenium intermediates that react with nucleophilic acceptors [10]. This approach provides a novel activation mode for thioglycoside donors.

Protective Group Strategies for Acetylated Thioglycosides

Regioselective Acetylation Methods

The development of regioselective acetylation strategies for thioglycoside synthesis has been a major focus of protective group chemistry [11]. Catalyst-free regioselective acetylation of primary hydroxyl groups in thioglycosides has been achieved through treatment with aqueous or anhydrous acetic acid at elevated temperatures [11]. This methodology avoids complex and time-consuming manipulations typically associated with protective group strategies.

The regioselective acetylation approach utilizes the inherent reactivity differences between primary and secondary hydroxyl groups [11]. Treatment of thioglycoside derivatives with 60-100% acetic acid at temperatures ranging from 80-118°C leads to selective formation of 6-O-acetyl derivatives [11]. This method is particularly valuable for accessing partially protected thioglycoside building blocks.

Orthogonal Protection Strategies

The development of orthogonal protecting group strategies has been crucial for complex thioglycoside synthesis [12] [13] [3]. Novel protecting groups including methylsulfonylethoxycarbonyl (Msc), perfluoroundecylsulfonylethoxycarbonyl (FPsc), and methylsulfonylethoxymethyl (Msem) have been developed for carbohydrate chemistry applications [12].

These orthogonal protecting groups allow for selective manipulation of individual hydroxyl functionalities while maintaining stability under various reaction conditions [12]. The development of fluorous protecting groups has provided additional advantages in purification and separation processes [12].

Neighboring Group Participation Effects

The strategic use of neighboring group participation effects has been instrumental in controlling stereochemical outcomes in thioglycoside synthesis [13] [3]. The C-2 acetyl protecting group provides reliable anchimeric assistance in glycosylation processes, leading to formation of 1,2-trans-glycosidic bonds [3].

Beyond the traditional C-2 acetyl participation, protecting groups at other positions have been shown to exert powerful stereodirecting effects [3]. For instance, the installation of an acetyl function on the C-3 hydroxyl of mannosyl donors leads to stereoselective formation of alpha-mannosides through neighboring group participation [3].

Deprotection Methodologies

Efficient deprotection methodologies are essential for accessing fully deprotected thioglycosides from their acetylated precursors [14] [15]. Thioglycolic acid has been identified as an effective deprotecting agent for thioesters under mild conditions, avoiding oxidation processes and protecting group migration [14].

Both homogeneous and heterogeneous approaches have been developed for thioester deprotection [14]. The polymer-supported thioglycolic acid reagent provides better deprotection yields compared to solution-phase methods, with yields ranging from 61 to 90% [14]. The heterogeneous reagent can be recovered and reused at least five times without loss of activity [14].

Purification and Characterization Challenges

High-Performance Liquid Chromatography Purification

The purification of thioglycosides presents unique challenges due to their structural complexity and potential for decomposition [16]. High-performance liquid chromatography has been identified as the most efficient method for preparation of thioglycosides free from dehydro contaminants [16]. The optimal purification strategy involves intermediate purification of thioglycosides as their methyl esters, followed by hydrolysis to provide pure thioglycosides suitable for biological studies [16].

Thiosialosides, in particular, require careful purification to remove 2,3-didehydro sialic acid contaminants that can interfere with biological activity [16]. The HPLC purification methodology ensures that the final products are suitable for investigations involving sialic acid-recognizing proteins [16].

Automated Synthesis and Purification

The development of automated synthesis platforms has addressed many of the purification challenges associated with thioglycoside synthesis [17]. High-performance liquid chromatography equipment-based automation platforms have been implemented for solution-phase thioglycoside synthesis [17]. These automated systems provide consistent reaction conditions and facilitate purification through integrated analytical capabilities.

The automation approach enables rapid optimization of reaction conditions and real-time monitoring of product formation [17]. This technology represents a significant advancement in addressing the scalability and reproducibility challenges associated with thioglycoside synthesis.

Spectroscopic Characterization Methods

Comprehensive characterization of acetylated thioglycosides requires multiple spectroscopic techniques to confirm structure and purity [18] [19]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, providing information on stereochemistry, substitution patterns, and protecting group placement.

Mass spectrometry, particularly high-resolution electrospray ionization techniques, provides accurate molecular weight determination and fragmentation patterns that confirm the identity of thioglycoside products [18]. Infrared spectroscopy offers complementary information regarding functional group presence and hydrogen bonding patterns.

Analytical Challenges in Complex Mixtures

The analysis of thioglycoside synthesis reactions often involves complex mixtures containing starting materials, desired products, and various side products [20]. The development of efficient analytical methods for monitoring reaction progress and product distribution is essential for optimization efforts.

Thin-layer chromatography remains a valuable technique for rapid assessment of reaction progress, while more sophisticated analytical methods including ultra-performance liquid chromatography provide quantitative analysis of product mixtures [20]. The development of substrate-specific analytical methods has been crucial for addressing the inherent complexity of carbohydrate chemistry.

The optimization of analytical protocols has enabled detailed kinetic studies of thioglycoside formation reactions, providing insights into reaction mechanisms and facilitating the development of improved synthetic methodologies [20]. These analytical advances have been instrumental in addressing the purification and characterization challenges associated with acetylated thioglycoside synthesis.

Data Tables

ParameterTraditional MethodsNovel Catalytic ApproachesOptimization Range
Catalyst Loading2-5 equiv (Lewis acids)0.05-0.2 equiv0.05-5.0 equiv
Reaction TemperatureRoom temperature - 80°CRoom temperature - 50°C25-118°C
Reaction Time12-48 hours0.25-4 hours0.25-48 hours
Typical Yields43-85%70-96%32-99%
SubstrateMethodConditionsYield (%)Reference
Per-acetyl glucoseBF₃·Et₂ORT, 12h85 [2]
Per-acetyl galactosePTA/MW40°C, 0.5h92 [2]
Various glycalsNaBH₄/disulfidesRT, 1h50-75 [4]
Glucal derivativesOxone/PhSSPhRT, 1h72-73 [4]
Thioglycoside donorsAuCl₃RT70-90 [6]
Protecting Group StrategySelectivityConditionsApplications
6-O-regioselective acetylationPrimary OH selectiveAcOH, 80-118°CBuilding block synthesis
Neighboring group participation1,2-trans selectiveStandard glycosylationStereochemical control
Orthogonal protectionSite-selectiveMild conditionsComplex synthesis
Fluorous protectionPhase-selectiveStandard conditionsPurification advantage

XLogP3

2.9

Wikipedia

Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Dates

Modify: 2023-08-16

Explore Compound Types